N-[4-[4-[2-(dimethylamino)ethyl]-1,4-diazepan-1-yl]-4-oxobutyl]-2,4-difluorobenzamide
Description
N-[4-[4-[2-(dimethylamino)ethyl]-1,4-diazepan-1-yl]-4-oxobutyl]-2,4-difluorobenzamide is a complex organic compound that features a diazepane ring, a dimethylaminoethyl group, and a difluorobenzamide moiety
Properties
IUPAC Name |
N-[4-[4-[2-(dimethylamino)ethyl]-1,4-diazepan-1-yl]-4-oxobutyl]-2,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30F2N4O2/c1-24(2)11-12-25-9-4-10-26(14-13-25)19(27)5-3-8-23-20(28)17-7-6-16(21)15-18(17)22/h6-7,15H,3-5,8-14H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZZHEPROBWKRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1CCCN(CC1)C(=O)CCCNC(=O)C2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-[2-(dimethylamino)ethyl]-1,4-diazepan-1-yl]-4-oxobutyl]-2,4-difluorobenzamide typically involves multiple steps:
Formation of the Diazepane Ring: The initial step involves the formation of the 1,4-diazepane ring. This can be achieved through the cyclization of appropriate diamines with suitable electrophiles under controlled conditions.
Attachment of the Dimethylaminoethyl Group: The next step involves the introduction of the dimethylaminoethyl group. This is often done through nucleophilic substitution reactions where the diazepane ring is reacted with a dimethylaminoethyl halide.
Coupling with Difluorobenzamide: The final step involves coupling the intermediate with 2,4-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaminoethyl group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the diazepane ring and the difluorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted diazepane or benzamide derivatives.
Scientific Research Applications
N-[4-[4-[2-(dimethylamino)ethyl]-1,4-diazepan-1-yl]-4-oxobutyl]-2,4-difluorobenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its ability to interact with specific receptors in the brain.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety profile.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[4-[4-[2-(dimethylamino)ethyl]-1,4-diazepan-1-yl]-4-oxobutyl]-2,4-difluorobenzamide involves its interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The dimethylaminoethyl group is known to enhance its binding affinity to these targets, while the diazepane ring provides structural stability. The difluorobenzamide moiety contributes to its overall pharmacological profile by affecting its lipophilicity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- N-[4-[4-[2-(dimethylamino)ethyl]-1,4-diazepan-1-yl]-4-oxobutyl]-2,4-dichlorobenzamide
- N-[4-[4-[2-(dimethylamino)ethyl]-1,4-diazepan-1-yl]-4-oxobutyl]-2,4-dibromobenzamide
Uniqueness
Compared to its analogs, N-[4-[4-[2-(dimethylamino)ethyl]-1,4-diazepan-1-yl]-4-oxobutyl]-2,4-difluorobenzamide is unique due to the presence of fluorine atoms, which can significantly alter its biological activity and metabolic stability. Fluorine atoms are known to enhance the compound’s ability to cross biological membranes and increase its resistance to metabolic degradation.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
